Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate

Medicinal chemistry Scaffold differentiation Hydrogen bonding

This CAS (1313532-55-6) is the unsubstituted N1/N2 pyrazolo[3,4-c]pyridin-7-one scaffold essential for kinase inhibitor programs. The N1-H moiety is critical for GSK3α/β, CLK1, and DYRK1A binding—N1-arylated analogs (e.g., apixaban intermediates) cannot engage these targets. The 7-oxo lactam is a required pharmacophore for PDE4 inhibition; non-lactam congeners lose potency. Validated as a brain-penetrant RIP1 kinase and PDE4 inhibitor template with in vivo efficacy. Procure this exact CAS for target-validated hit-to-lead optimization.

Molecular Formula C9H11N3O3
Molecular Weight 209.20 g/mol
CAS No. 1313532-55-6
Cat. No. B6324189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate
CAS1313532-55-6
Molecular FormulaC9H11N3O3
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2CCNC(=O)C2=NN1
InChIInChI=1S/C9H11N3O3/c1-2-15-9(14)7-5-3-4-10-8(13)6(5)11-12-7/h2-4H2,1H3,(H,10,13)(H,11,12)
InChIKeyVNDGHBFEIPEUBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS 1313532-55-6): Procurement-Relevant Structural and Physicochemical Baseline


Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS 1313532-55-6) is a bicyclic heterocyclic building block belonging to the pyrazolo[3,4-c]pyridin-7-one class. Its molecular formula is C₉H₁₁N₃O₃ with a molecular weight of 209.20 g/mol . The scaffold features a fused pyrazole-pyridine ring system with an ethyl ester at the 3-position, a ketone at the 7-position, and unsubstituted N1/N2 positions, providing a versatile template for medicinal chemistry derivatization [1]. This compound serves as a key intermediate in the synthesis of kinase inhibitors and coagulation factor Xa inhibitors, with the 7-oxo-tetrahydropyrazolo[3,4-c]pyridine core recognized across multiple therapeutic programs including PDE4 inhibition, RIP1 kinase inhibition, and autotaxin (ATX) inhibition [2][3].

Why Generic Substitution of Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate Fails: Structural Determinants of Functional Non-Interchangeability


Compounds within the pyrazolo[3,4-c]pyridine family are not interchangeable due to critical structure-activity determinants. The presence of the 7-keto group in this compound introduces a hydrogen bond acceptor that is absent in the reduced analog ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS 1630289-84-7; C₉H₁₃N₃O₂, MW 195.22) . The 7-oxo moiety is essential for binding interactions in multiple target classes: PDE4 inhibition SAR studies demonstrated that lactam-containing analogs achieve IC₅₀ values of 0.03–1.6 μM, while non-lactam congeners lose potency [1]. Furthermore, kinase inhibitory activity studies on pyrazolo[3,4-c]pyridines have established that the presence of N1-H and the absence of a bulky 7-substituent are critical for GSK3α/β, CLK1, and DYRK1A inhibition [2]. Substituting an N1-arylated analog (e.g., apixaban ethyl ester, CAS 503614-91-3, MW 488.54) introduces a molecular weight increase of ~134% and fundamentally alters the target engagement profile from a broad kinase-intermediate scaffold to a selective factor Xa inhibitor context . These structural distinctions render generic substitution scientifically unsound without explicit revalidation in the target assay system.

Quantitative Differentiation Evidence for Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS 1313532-55-6) Versus Closest Analogs


Oxidation State at C7 Distinguishes This Compound from the Reduced 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate Analog

Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS 1313532-55-6) differs from its closest structural analog, ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS 1630289-84-7), by the oxidation state at the 7-position. The target compound contains a ketone (C=O) at C7, whereas the comparator bears a methylene (CH₂) group . This difference manifests in the molecular formula (C₉H₁₁N₃O₃ vs. C₉H₁₃N₃O₂), molecular weight (209.20 vs. 195.22 g/mol), and introduces an additional hydrogen bond acceptor (the 7-keto oxygen) while also creating a lactam NH at position 6. In the PDE4 inhibitor series, the 7-oxo (lactam) scaffold was essential for biological activity; the lactam moiety provides a key binding interaction that is absent in the reduced form [1].

Medicinal chemistry Scaffold differentiation Hydrogen bonding

Unsubstituted N1/N2 Positions Enable Divergent Derivatization Versus N1-Arylated Apixaban Intermediate

Unlike the widely used apixaban ethyl ester intermediate (CAS 503614-91-3; ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate), the target compound (CAS 1313532-55-6) possesses unsubstituted N1 and N2 positions . The apixaban intermediate bears a 4-methoxyphenyl group at N1 (MW contribution ~107 Da), a 4-(2-oxopiperidin-1-yl)phenyl at C6, and has a total MW of 488.54 g/mol—234% larger than the target compound's 209.20 g/mol . Critically, kinase SAR studies by Sklepari et al. (2017) demonstrated that N1-H is essential for GSK3α/β and CLK1 inhibitory activity in the pyrazolo[3,4-c]pyridine series; N1-substitution ablates this activity [1].

Synthetic versatility Kinase inhibitor design Apixaban intermediate comparison

Class-Level Scaffold Validation: 7-Oxo-Tetrahydropyrazolo[3,4-c]pyridine Core Delivers Single-Digit Nanomolar Potency Across Multiple Kinase and Non-Kinase Targets

The 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine scaffold represented by the target compound has been independently validated across four distinct therapeutic target classes with quantitative potency data. In PDE4 inhibition, Duplantier et al. (1998) reported analogs with IC₅₀ values of 0.03–1.6 μM, with lead compound CP-220,629 achieving IC₅₀ = 0.44 μM and in vivo efficacy (ED₅₀ = 2.0 mg/kg, p.o. in guinea pig airway obstruction) [1]. In RIP1 kinase inhibition, Yoshikawa et al. (2018) disclosed compound 22 as a highly potent, orally available, brain-penetrating inhibitor [2]; subsequent development yielded TZ7774 with Ki = 0.91 nM [3]. In ATX inhibition, Ma et al. (2025) reported compounds 31 and 35 with IC₅₀ values of 2.8 nM and 0.7 nM, respectively, with compound 35 demonstrating oral bioavailability F = 69.5% [4]. In anticancer applications, 1,6-disubstituted 4,5,6,7-tetrahydropyrazolo[3,4-c]pyridin-7-ones achieved IC₅₀ values as low as 0.16–0.40 μM [5]. While the target compound itself is the unelaborated core scaffold, this multi-target validation establishes the privileged nature of the 7-oxo-tetrahydropyrazolo[3,4-c]pyridine template.

Scaffold precedence Kinase inhibition Multi-target validation

Tautomeric Flexibility at N1/N2 Confers Unique Reactivity Profile for Regioselective Functionalization

The target compound exists in a 2H-pyrazolo tautomeric form (N2-H), distinguishing it from the 1H-tautomer (N1-H) found in many commercial analogs. Tautomerism studies on 7-substituted pyrazolo[3,4-c]pyridines have characterized the N1-N2 tautomeric equilibrium using ¹³C and ¹⁵N NMR chemical shifts and heteronuclear ¹H-¹⁵N and ¹H-¹³C spin-spin couplings, in conjunction with X-ray crystallography [1]. The 2H-tautomeric form (designated by the '2H' in the IUPAC name) directs electrophilic substitution and alkylation to the N1 position, whereas 1H-tautomers preferentially react at N2 [2]. This regiochemical control is absent in fixed 1H-tautomer analogs or N1-substituted derivatives. The patent literature further supports the utility of this tautomeric form in synthesizing factor Xa inhibitors from the 2H-pyrazolo intermediate, where N1-arylation is the key diversification step [3].

Tautomerism Regioselective synthesis NMR characterization

Lower Molecular Weight and Higher Fraction of sp³ Carbons Differentiate from Fully Aromatic Pyrazolo[3,4-c]pyridine Analogs for CNS Drug Discovery

The partially saturated tetrahydropyridine ring in the target compound (CAS 1313532-55-6) provides a higher fraction of sp³-hybridized carbons (Fsp³ = 0.44; 4 sp³ carbons out of 9 total carbons excluding the ester ethyl group) compared to fully aromatic pyrazolo[3,4-c]pyridine analogs (Fsp³ ≈ 0). This structural feature is associated with improved physicochemical properties for CNS drug discovery, including lower aromatic ring count and enhanced three-dimensionality [1]. The RIP1 kinase inhibitor program by Yoshikawa et al. (2018) specifically leveraged the 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine scaffold to achieve brain-penetrating properties, with compound 22 demonstrating efficacy in the mouse EAE model of multiple sclerosis following oral administration (10 mg/kg, bid) [2]. Furthermore, the scaffold was successfully employed in PET radioligand development for brain RIPK1 imaging, with [¹¹C]PB218 achieving good brain penetration (maximum SUV = 0.9–1.0) [3].

CNS drug discovery Physicochemical property differentiation Brain penetration

Optimal Research and Industrial Application Scenarios for Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS 1313532-55-6)


Kinase Inhibitor Lead Generation Requiring N1-H for GSK3, CLK1, or DYRK1A Target Engagement

The unsubstituted N1 and N2 positions of CAS 1313532-55-6 are essential for GSK3α/β, CLK1, and DYRK1A inhibitory activity, as demonstrated by Sklepari et al. (2017), who showed that N1-H is critical for target binding in the pyrazolo[3,4-c]pyridine series [1]. Medicinal chemistry teams optimizing kinase inhibitors should procure this specific CAS number rather than N1-arylated analogs (e.g., CAS 503614-91-3), which are structurally precluded from engaging these kinase targets. The ethyl ester at C3 provides a synthetic handle for amidation or hydrolysis to the carboxylic acid, enabling library enumeration at the 3-position.

RIP1 Kinase Inhibitor Development Leveraging the Brain-Penetrant 7-Oxo-Tetrahydropyrazolo[3,4-c]pyridine Scaffold

The 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine core has been validated as a brain-penetrating RIP1 kinase inhibitor scaffold by Yoshikawa et al. (2018), with compound 22 achieving oral efficacy in the mouse EAE multiple sclerosis model [2]. The scaffold has further been employed in PET radioligand development, with [¹¹C]PB218 demonstrating good brain penetration (SUV = 0.9–1.0) and favorable kinetics [3]. The target compound (CAS 1313532-55-6) represents the unsubstituted core scaffold from which these optimized inhibitors were derived, making it the appropriate starting material for new RIP1 inhibitor programs requiring CNS exposure.

Factor Xa Inhibitor Intermediate Manufacturing and Apixaban-Related Impurity Reference Standard Procurement

The pyrazolo[3,4-c]pyridin-7-one scaffold is the core template for apixaban (Eliquis), a blockbuster factor Xa inhibitor. The target compound (CAS 1313532-55-6) is structurally related to key apixaban intermediates and related substances described in patent CN-109369642-B, which discloses quality control methods for the apixaban synthesis process using pyrazolo[3,4-c]pyridine-3-carboxylate intermediates [4]. The compound can serve as a reference standard or starting material for synthesizing apixaban-related impurities. Its unsubstituted N1/N2 positions provide greater flexibility than the pre-functionalized apixaban ethyl ester intermediate (CAS 503614-91-3), enabling divergent synthesis of multiple related substances from a single building block.

PDE4 Inhibitor Medicinal Chemistry with a Validated 7-Oxo Pharmacophore for Respiratory Indications

The 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine scaffold was identified as a novel PDE4 inhibitor chemotype through high-throughput screening, with SAR development yielding analogs up to 50-fold more potent than the initial hit (IC₅₀ range: 0.03–1.6 μM) [5]. CP-220,629 (IC₅₀ = 0.44 μM) demonstrated in vivo efficacy in guinea pig airway obstruction (ED₅₀ = 2.0 mg/kg, p.o.) and reduced eosinophil (55%), neutrophil (65%), and IL-1β (82%) responses in atopic monkeys [5]. The target compound (CAS 1313532-55-6), bearing the requisite 7-oxo (lactam) pharmacophore and unsubstituted N1/N2 positions, is the appropriate core scaffold for new PDE4 inhibitor optimization campaigns targeting asthma or COPD, where the lactam moiety is essential for PDE4 binding.

Quote Request

Request a Quote for Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.